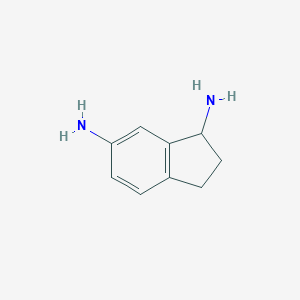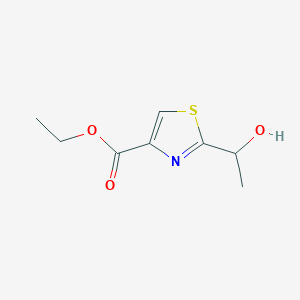
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is a synthetic compound that belongs to the thiazole family. It is commonly used in scientific research as a tool for studying the biochemical and physiological effects of thiazole derivatives.
作用机制
The mechanism of action of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
生化和生理效应
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. In addition, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduce the production of reactive oxygen species (ROS) in vitro and in vivo. These effects suggest that Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has several advantages for lab experiments. It is easy to synthesize, stable, and has low toxicity. In addition, it has been extensively studied and optimized, making it a reliable tool for studying the biochemical and physiological effects of thiazole derivatives. However, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can limit its potential applications.
未来方向
There are several future directions for the study of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate. One potential direction is the development of new drugs and therapies based on its anti-inflammatory, antioxidant, and antimicrobial properties. Another direction is the study of its fluorescent properties and its potential applications as a probe for detecting metal ions. Finally, further research is needed to fully understand the mechanism of action of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate and its potential applications in the treatment of inflammatory and oxidative stress-related diseases.
合成方法
The synthesis of Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate can be achieved by the reaction of ethyl bromoacetate and thiosemicarbazide in ethanol. The resulting product is then treated with sodium hydroxide to obtain the desired compound. This synthesis method has been widely used and optimized in recent years, making it a reliable and efficient way to produce Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate.
科学研究应用
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been extensively used in scientific research as a tool for studying the biochemical and physiological effects of thiazole derivatives. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for developing new drugs and therapies. In addition, Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.
属性
IUPAC Name |
ethyl 2-(1-hydroxyethyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4-5,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMYQJINQIYLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

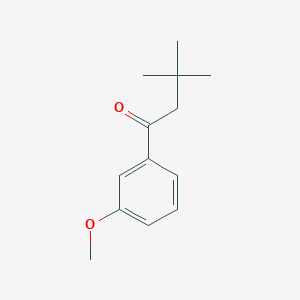
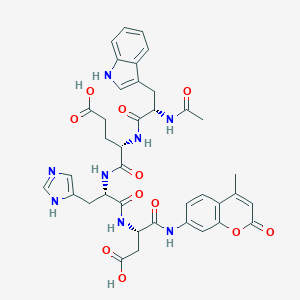
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
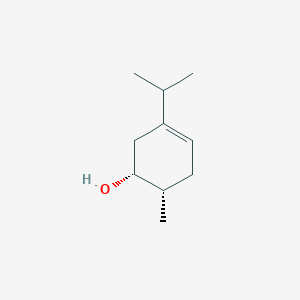
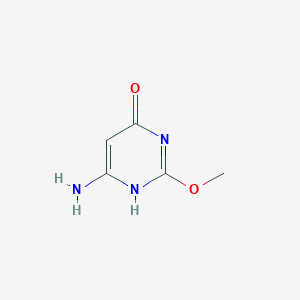
![5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid](/img/structure/B69684.png)
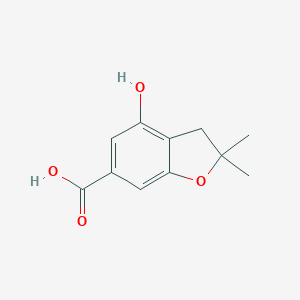
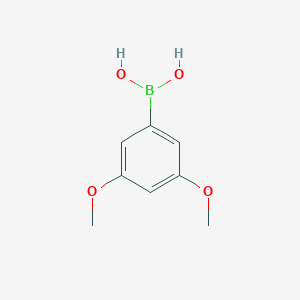
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)
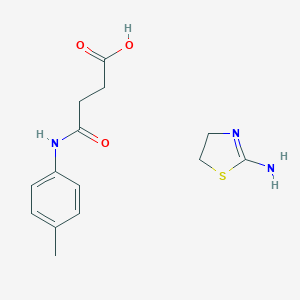
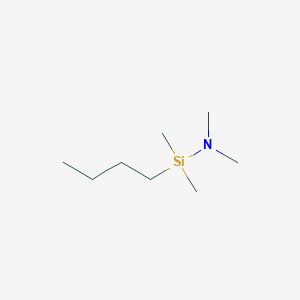
![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
